REACTION_CXSMILES
|
[N:1]1C=NC=N[CH:2]=1.[NH2:7][C:8]1[N:12]([C:13]2[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][CH:14]=2)[N:11]=[CH:10][C:9]=1[C:20](O)=O.B(F)(F)F.CCOCC>CS(C)=O.CCOC(C)=O>[Br:19][C:16]1[CH:17]=[CH:18][C:13]([N:12]2[C:8]3=[N:7][CH:2]=[N:1][CH:20]=[C:9]3[CH:10]=[N:11]2)=[CH:14][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.575 g
|
Type
|
reactant
|
Smiles
|
N1=CN=CN=C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NN1C1=CC=C(C=C1)Br)C(=O)O
|
Name
|
|
Quantity
|
1.078 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
washed with 1% NaOH and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with small amount of EtOAc
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)N1N=CC=2C1=NC=NC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |